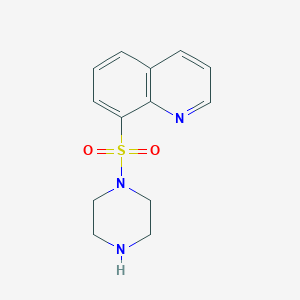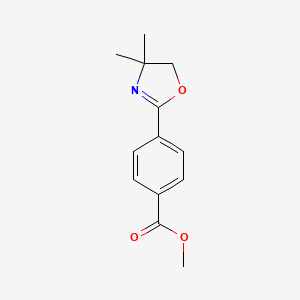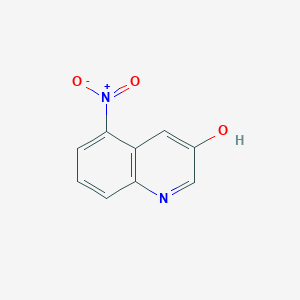![molecular formula C13H15NO3 B8737610 methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is a synthetic compound belonging to the class of enaminones. It is characterized by its unique chemical structure, which includes a dimethylamino group attached to a prop-2-enoyl moiety, linked to a benzoate ester. This compound is widely used in various fields of research due to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate typically involves the reaction of 4-formylbenzoic acid with dimethylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate enamine, which is then esterified to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-formylbenzoic acid, dimethylamine, acetic anhydride
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s enaminone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems and modulating various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate can be compared with other enaminone derivatives, such as:
- Methyl 4-[3-(diethylamino)prop-2-enoyl]benzoate
- Methyl 4-[3-(dimethylamino)prop-2-enoyl]phenylacetate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and benzoate ester make it a versatile compound for various applications, differentiating it from other similar enaminones.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13(16)17-3/h4-9H,1-3H3 |
InChI Key |
LRDCVLADWWVIHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8737612.png)



